molecular formula C9H18ClNO3 B2744480 Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride CAS No. 1417636-30-6

Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride

Cat. No.: B2744480
CAS No.: 1417636-30-6
M. Wt: 223.7
InChI Key: PYMBBTGGVZBSCJ-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride is a chemical compound with a cyclohexane ring structure. It features an aminomethyl group, a hydroxy group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method uses trimethylchlorosilane and methanol at room temperature, which provides good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of acid catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to convert the hydroxy group to a halide, which can then undergo further substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate hydrochloride involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the hydroxy group can participate in enzymatic reactions. The carboxylate ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with cellular pathways .

Properties

IUPAC Name

methyl 4-(aminomethyl)-4-hydroxycyclohexane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-13-8(11)7-2-4-9(12,6-10)5-3-7;/h7,12H,2-6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMBBTGGVZBSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)(CN)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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